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Introduction

Fmoc-D-methionine (N-a-(9-Fluorenylmethoxycarbonyl)-D-methionine) is a critical building
block in modern solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids,
such as D-methionine, into peptide sequences is a key strategy for enhancing the metabolic
stability and bioavailability of peptide-based therapeutics by increasing their resistance to
proteolytic degradation. This guide provides a comprehensive overview of the chemical
properties of Fmoc-D-methionine, detailed experimental protocols for its use, and a discussion
of potential side reactions and mitigation strategies.

Core Chemical and Physical Properties

Fmoc-D-methionine is a white to off-white crystalline powder. The presence of the lipophilic
Fmoc protecting group makes it highly soluble in many organic solvents commonly used in
peptide synthesis.

General Properties
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Property Value Reference(s)
CAS Number 112883-40-6 [1][2][3]

White to off-white crystalline
Appearance [4]

powder

) ] [0]20/D = +28 £2° (c=1in
Optical Rotation [1]
DMF)

Molecular and Physical Data Discrepancies

There are notable discrepancies in the reported molecular formula, molecular weight, and
melting point of Fmoc-D-methionine across various suppliers. After a thorough review of the
available data, the most consistent and chemically correct values are presented below. The
variation in melting point is likely attributable to differences in the purity of the analyzed

samples.
Property Corrected Value Conflicting Value(s) Reference(s)
Molecular Formula C20H21NO4S C23H23NOsS (1121315161171
Molecular Weight 371.45 g/mol 437.50 g/mol [718]
Melting Point 110-140 °C ~132°C, 170-180°C  [1][4][8]
Solubility

Fmoc-D-methionine exhibits good solubility in polar aprotic solvents, which are standard in
peptide synthesis. However, quantitative solubility data is not widely available and should be

determined empirically for specific applications.
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Solvent General Solubility Notes Reference(s)

The most common
solvent for SPPS. Can

N,N-

) ) degrade to

Dimethylformamide Good to excellent ] ] ) [9][10]
dimethylamine, which

(DMF)
may cause premature

Fmoc deprotection.

Higher solvating
power than DMF,
especially for

hydrophobic
N-Methyl-2- yarop

) Good to excellent sequences. Some [9][10]
pyrrolidone (NMP)

Fmoc-amino acids
may show greater
decomposition in NMP

over time.

Less polar and
Dichloromethane o generally not a good
Limited ) ] [9]
(DCM) solvent for dissolving

Fmoc-amino acids.

Water Slightly soluble [4]

Spectroscopic Data

Detailed spectroscopic data for the D-enantiomer of Fmoc-methionine is not readily available in
the public domain. The data presented below is for the L-enantiomer, Fmoc-L-methionine. The
spectra for the D-enantiomer are expected to be identical.

'H NMR Spectrum (Fmoc-L-methionine)

No specific tH NMR spectrum for Fmoc-D-methionine was found. The spectrum for Fmoc-L-
methionine would be identical.

13C NMR Spectrum (Fmoc-L-methionine)
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The following are the characteristic peaks for Fmoc-L-methionine. The spectrum for the D-

enantiomer would be identical.

Chemical Shift (ppm)

Assignment

~176 Carbonyl carbon (COOH)
~156 Carbonyl carbon (Fmoc)
~144, 141 Quaternary carbons (Fluorenyl)

~128, 127, 125, 120

Aromatic carbons (Fluorenyl)

~67 CH2 (Fmoc)
~53 a-carbon

~47 CH (Fluorenyl)
~31 B-carbon

~30 y-carbon

~15 S-CHs

[11]

Infrared (IR) Spectroscopy

An experimental IR spectrum for Fmoc-D-methionine is not available. However, the expected

characteristic absorption bands based on its functional groups are:
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Wavenumber (cm~?) Functional Group Vibration
3300-2500 O-H (Carboxylic acid) Stretching
~3300 N-H (Amide) Stretching
~3050 C-H (Aromatic) Stretching
~2950 C-H (Aliphatic) Stretching
~1720 C=0 (Carboxylic acid) Stretching
~1690 C=0 (Amide) Stretching
~1530 N-H Bending

~1450, 740, 760 Aromatic C=C Bending

Experimental Protocols in Solid-Phase Peptide
Synthesis (SPPS)

Fmoc-D-methionine is utilized in standard SPPS protocols. The following sections detail the
key steps in the synthesis cycle.

General SPPS Cycle Workflow
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General workflow of a solid-phase peptide synthesis cycle.

Protocol 1: Resin Swelling
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Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for
C-terminal acids) in a reaction vessel.

Add a suitable solvent, typically DMF or NMP (approximately 10-15 mL per gram of resin).

Agitate the resin slurry for 30-60 minutes at room temperature to allow for complete swelling
of the resin beads.

Drain the solvent.

Protocol 2: Fmoc Deprotection

The Fmoc group is removed via a base-catalyzed [3-elimination mechanism.
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Mechanism of Fmoc deprotection by piperidine.

Procedure:

o To the swelled resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per
gram of resin).

o Agitate the mixture for 3-5 minutes at room temperature.
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» Drain the deprotection solution.
e Add a fresh portion of the 20% piperidine in DMF solution.
o Agitate for an additional 15-20 minutes.

 Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of
piperidine and the dibenzofulvene-piperidine adduct.

o A Kaiser test can be performed on a small sample of resin beads to confirm the presence of
a free primary amine, indicating successful deprotection.

Protocol 3: Amino Acid Coupling

 In a separate vessel, dissolve Fmoc-D-methionine (3-5 equivalents relative to the resin
loading) and a coupling activator such as HBTU, HATU, or HOBt/DIC (3-5 equivalents) in
DMF or NMP.

e Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino
acid solution to neutralize the hydrochloride salt of the activator and facilitate the reaction.

o Allow the mixture to pre-activate for 1-5 minutes.
e Add the activated amino acid solution to the deprotected peptide-resin.

o Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to
be extended for sterically hindered amino acids.

» After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5
times) and DCM (3-5 times) to remove excess reagents.

e The completion of the coupling reaction can be monitored using a Kaiser test. A negative
result (yellow or colorless beads) indicates that all primary amines have been acylated.

Protocol 4: Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin support,
and the side-chain protecting groups are removed simultaneously.
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e Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

e Prepare a cleavage cocktail. For peptides containing methionine, a standard cocktail is
Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5%
1,2-ethanedithiol (EDT). The scavengers are crucial to prevent side reactions with the
methionine side chain.

o Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

» Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
 Filter the resin and collect the filtrate containing the cleaved peptide.

e Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

» Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl
ether.

o Collect the precipitated peptide by centrifugation or filtration.
o Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

e Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase
high-performance liquid chromatography (RP-HPLC).

Side Reactions Involving Methionine

The thioether side chain of methionine is susceptible to two primary side reactions during
SPPS, particularly during the final acidolytic cleavage step.[3][8]

Oxidation

The thioether group can be readily oxidized to form methionine sulfoxide (Met(O)), which exists
as two diastereomers.[8][11] This oxidation can occur due to exposure to atmospheric oxygen
or reactive species generated during the synthesis.

Mitigation Strategies:
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» Use of Scavengers: The inclusion of reducing agents and scavengers like dithiothreitol (DTT)
or a combination of trimethylsilyl chloride (TMSCI) and triphenylphosphine (PPhs) in the
cleavage cocktail can suppress oxidation.[2][8]

o Post-Cleavage Reduction: If oxidation occurs, the methionine sulfoxide can be reduced back
to methionine in solution using reagents such as ammonium iodide and dimethylsulfide.[11]

o Synthesis with Methionine Sulfoxide: In cases where methionine is particularly prone to
oxidation, Fmoc-D-methionine sulfoxide can be used directly in the synthesis. The resulting
peptide is then purified in its oxidized form and subsequently reduced.[2]

S-Alkylation

During the final TFA cleavage, carbocations generated from the removal of tert-butyl-based
side-chain protecting groups can alkylate the nucleophilic thioether side chain of methionine,
leading to the formation of a sulfonium salt.[3][8]

Mitigation Strategies:

» Effective Scavenging: Using a cocktail of scavengers in the cleavage solution is the most
effective way to minimize S-alkylation. Thioanisole and EDT are commonly used to trap
carbocations.

o Reversal of Alkylation: The S-tert-butylation can be reversed by heating the peptide in 5%
agueous acetic acid.

Conclusion

Fmoc-D-methionine is an indispensable reagent for the synthesis of proteolytically stable
peptides. A thorough understanding of its chemical and physical properties, coupled with
optimized protocols for its use in SPPS and an awareness of potential side reactions, is
essential for the successful synthesis of high-quality, D-methionine-containing peptides for
research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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